5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride CAS number
5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride CAS number
An In-Depth Technical Guide to 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Abstract
This guide provides a comprehensive technical overview of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride, a key chemical intermediate in the synthesis of complex organic molecules. We will delve into its chemical identity, structural properties, plausible synthetic routes, and critical applications in pharmaceutical and agrochemical research. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its reactivity, handling, and utility as a versatile building block.
Compound Identification and Physicochemical Properties
5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride is a multi-functionalized aromatic compound. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number: 680617-88-3 .[1][2] The molecule's architecture, featuring a reactive sulfonyl chloride group, an amide linkage, and an ethoxy ether group, makes it a valuable and versatile reagent in medicinal chemistry.
Below is a diagrammatic representation of the compound's identity.
Caption: Core Identification of the Target Compound.
The key physicochemical properties are summarized in the table below for quick reference. These properties are critical for designing experimental conditions, ensuring proper storage, and planning purification strategies.
| Property | Value | Source(s) |
| CAS Number | 680617-88-3 | [1][2] |
| Molecular Formula | C₁₅H₁₃Cl₂NO₄S | [2] |
| Molecular Weight | 374.24 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95-96% (HPLC) | [1][3] |
| Storage Conditions | Inert atmosphere, room temperature | [1][2] |
| Synonym(s) | 5-[(4-chlorobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride | [1] |
Synthesis Strategy: A Mechanistic Perspective
While specific proprietary synthesis methods may vary, the structure of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride suggests a logical and common synthetic approach in organic chemistry. A plausible route involves the acylation of an appropriately substituted aniline derivative. The choice to perform chlorosulfonation before or after acylation is a key strategic decision, often dictated by the stability of intermediates and the directing effects of the substituents.
A likely pathway begins with 2-ethoxy-5-nitroaniline, which undergoes acylation with 4-chlorobenzoyl chloride. The resulting amide is then reduced to the corresponding amine, which is subsequently diazotized and subjected to a sulfochlorination reaction. An alternative, and often more direct, approach is the chlorosulfonation of N-(4-ethoxyphenyl)-4-chlorobenzamide.
The following workflow illustrates a conceptual synthetic pathway.
Caption: A plausible synthetic workflow for the target compound.
This multi-step synthesis highlights the importance of controlling reaction conditions to manage the reactivity of the functional groups and achieve a high yield of the desired product.[4]
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile intermediate.[3][5] The sulfonyl chloride moiety is a powerful electrophile, primed for reaction with a wide array of nucleophiles, particularly amines, to form stable sulfonamide linkages. This reactivity is the cornerstone of its utility in several high-value research areas.
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Pharmaceutical Development : This compound is a key building block for creating novel therapeutic agents.[3][5] The sulfonamide group it helps to form is a well-established pharmacophore present in numerous drugs, including anti-inflammatory, anti-cancer, and analgesic agents.[3][6]
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Agrochemical Synthesis : Its structure is also amenable to the development of new herbicides and pesticides, where the specific combination of the chlorobenzoyl and sulfonamide groups can be tailored to target biological pathways in pests or weeds.[3]
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Bioconjugation : The reactive handle allows for the linking of biomolecules, which can enhance the specificity and efficacy of drug delivery systems.[3]
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Material Science : It can be used in the development of advanced materials and polymers where specific functional groups are required to impart desired properties.[7][8]
The diagram below illustrates the primary reactive application of the compound.
Caption: The central role of the compound in synthesis.
Experimental Protocol: Representative Sulfonamide Synthesis
To illustrate its practical use, the following is a representative, self-validating protocol for the synthesis of a novel sulfonamide derivative. The causality behind each step is explained to provide a deeper understanding of the process.
Objective: To synthesize a novel sulfonamide by reacting 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride with a primary amine.
Materials:
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5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride (1.0 eq)
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Primary amine (e.g., benzylamine) (1.1 eq)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Tertiary amine base (e.g., Triethylamine, Et₃N) (1.5 eq)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Argon or Nitrogen gas supply
Procedure:
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Inert Atmosphere Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (Argon or Nitrogen).
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Causality: The sulfonyl chloride group is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which is unreactive in this context.[9] An inert atmosphere prevents this side reaction.
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-
Reagent Dissolution: Dissolve 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride (1.0 eq) in anhydrous DCM.
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Causality: DCM is an excellent solvent for this reaction as it is aprotic and will not react with the sulfonyl chloride.
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-
Base and Nucleophile Addition: To the stirred solution, add the tertiary amine base (1.5 eq) followed by the dropwise addition of the primary amine (1.1 eq).
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Causality: The reaction of the sulfonyl chloride with the amine generates hydrochloric acid (HCl) as a byproduct. The tertiary amine base acts as an acid scavenger, neutralizing the HCl to prevent it from protonating the primary amine nucleophile, which would render it unreactive.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed (typically 2-4 hours).
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Causality: TLC provides a rapid and effective way to determine the completion of the reaction, preventing unnecessary reaction time and potential side product formation.
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Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.
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Causality: The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove bulk water from the organic layer, initiating the drying process.
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Drying and Filtration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Causality: Complete removal of water is essential before solvent evaporation to prevent contamination of the final product.
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-
Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield the pure sulfonamide product.
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Causality: Purification is critical to remove unreacted starting materials and byproducts, ensuring the final compound meets the high-purity standards required for subsequent applications.
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Safety, Handling, and Storage
Due to its chemical nature, 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride must be handled with appropriate care.
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Hazards: The compound is classified as corrosive (GHS05 pictogram).[1] It causes severe skin burns and eye damage and may cause respiratory irritation.[9][10] Contact with water can liberate toxic gas.[10]
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Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[10] Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[9]
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Handling: Avoid breathing dust or vapors.[11] Ensure adequate ventilation.[10] Keep the compound away from water, strong bases, alcohols, and metals, as these are incompatible materials.[9][10]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11] The material is moisture-sensitive and should be stored under an inert atmosphere.[9]
Conclusion
5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride (CAS 680617-88-3) is a high-value chemical intermediate with significant utility in synthetic organic chemistry. Its well-defined structure and predictable reactivity, centered on the sulfonyl chloride group, make it an essential building block for constructing complex sulfonamide-containing molecules. A thorough understanding of its properties, synthetic applications, and handling requirements is paramount for leveraging its full potential in the laboratory, particularly in the fields of pharmaceutical and agrochemical discovery.
References
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5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride Supplier & Distributor. ProcessPointChemicals. [Link]
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Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Semantic Scholar. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]
- Preparation method of 5-chlorine-2-aminobenzene sulfonamide.
Sources
- 1. 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride | 680617-88-3 [sigmaaldrich.com]
- 2. 680617-88-3|5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]
- 5. 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride Supplier & Distributor of CAS# [processpointchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
